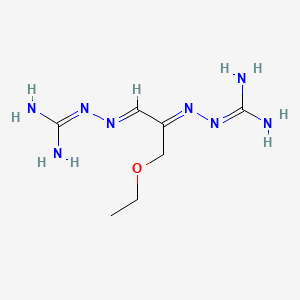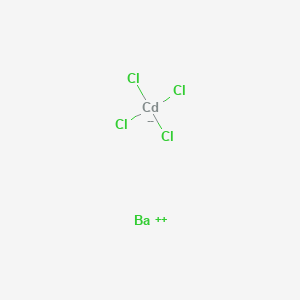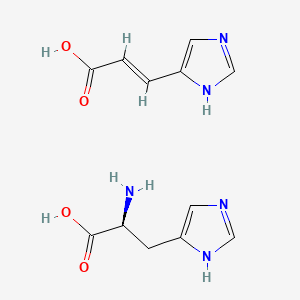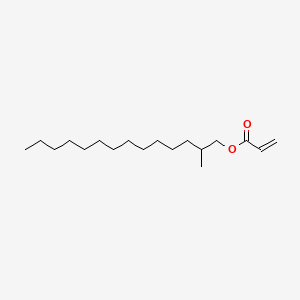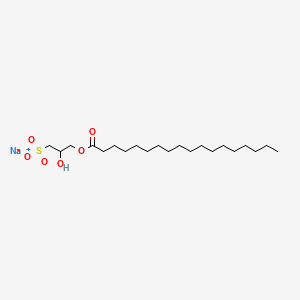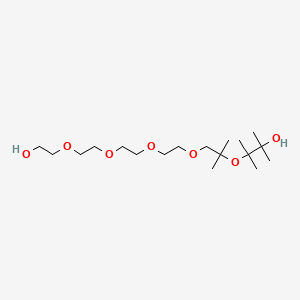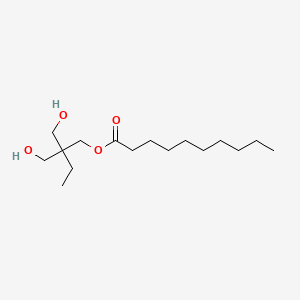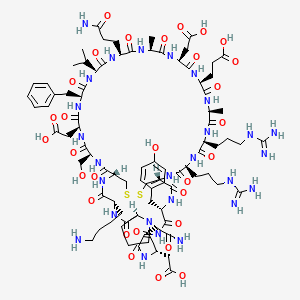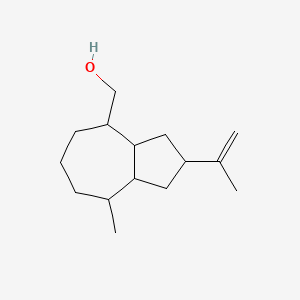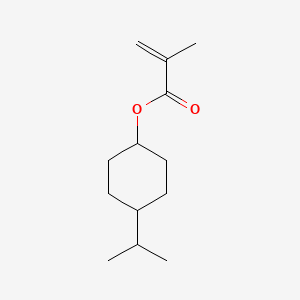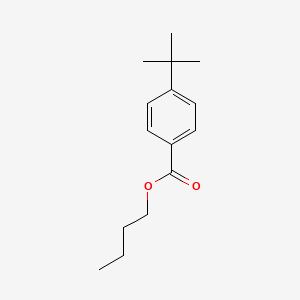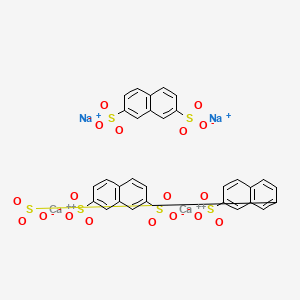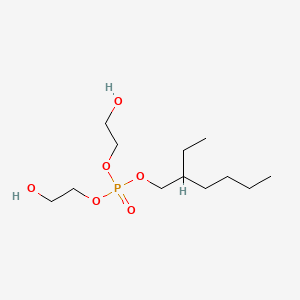
2-Ethylhexyl bis(2-hydroxyethyl) phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
2-Ethylhexyl bis(2-hydroxyethyl) phosphate can be synthesized through the chlorination of bis(2-ethylhexyl) phosphonate to give the phosphate diester chloride, followed by hydrolysis . Another method involves the saponification of tris(2-ethylhexyl) phosphate .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-Ethylhexyl bis(2-hydroxyethyl) phosphate undergoes various chemical reactions, including:
Oxidation: Partial oxidation by oxidizing agents may result in the release of toxic phosphorus oxides.
Substitution: Reacts with various reagents to form different phosphate esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various organic solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired chemical transformations.
Major Products Formed
The major products formed from these reactions include different phosphate esters and phosphorus oxides, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-Ethylhexyl bis(2-hydroxyethyl) phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant and lubricant additive in various chemical processes.
Biology: Employed in the facilitated transport of chromium (III) through activated composite membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized as an antiwear additive in lubricants and as a corrosion inhibitor.
作用機序
The mechanism of action of 2-Ethylhexyl bis(2-hydroxyethyl) phosphate involves its interaction with molecular targets and pathways in various applications. For example, as a surfactant, it reduces surface tension and enhances the solubility of hydrophobic compounds. In facilitated transport, it interacts with metal ions to form complexes that can be transported across membranes .
類似化合物との比較
Similar Compounds
Bis(2-ethylhexyl) phosphate: Similar in structure and used as a surfactant and lubricant additive.
Tris(2-ethylhexyl) phosphate: Another related compound with similar applications in industry.
Uniqueness
2-Ethylhexyl bis(2-hydroxyethyl) phosphate is unique due to its specific molecular structure, which imparts distinct surfactant and antiwear properties. Its ability to facilitate the transport of metal ions through membranes sets it apart from other similar compounds .
特性
CAS番号 |
70710-10-0 |
|---|---|
分子式 |
C12H27O6P |
分子量 |
298.31 g/mol |
IUPAC名 |
2-ethylhexyl bis(2-hydroxyethyl) phosphate |
InChI |
InChI=1S/C12H27O6P/c1-3-5-6-12(4-2)11-18-19(15,16-9-7-13)17-10-8-14/h12-14H,3-11H2,1-2H3 |
InChIキー |
IMESRPGINJLXLK-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)COP(=O)(OCCO)OCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


